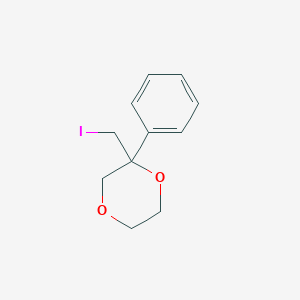
2-(碘甲基)-2-苯基-1,4-二噁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Iodomethyl)-2-phenyl-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group and a phenyl group attached to a 1,4-dioxane ring
科学研究应用
2-(Iodomethyl)-2-phenyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2-phenyl-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 2-(hydroxymethyl)-2-phenyl-1,4-dioxane with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired iodomethyl compound .
Industrial Production Methods
Industrial production of 2-(Iodomethyl)-2-phenyl-1,4-dioxane may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, possibly using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(Iodomethyl)-2-phenyl-1,4-dioxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Sodium periodate or manganese dioxide in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or hydrocarbons.
作用机制
The mechanism of action of 2-(Iodomethyl)-2-phenyl-1,4-dioxane depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the iodomethyl group is converted to a carbonyl group through the action of oxidizing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-2-phenyl-1,4-dioxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
2-(Chloromethyl)-2-phenyl-1,4-dioxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
2-(Hydroxymethyl)-2-phenyl-1,4-dioxane: Precursor compound with a hydroxymethyl group.
Uniqueness
2-(Iodomethyl)-2-phenyl-1,4-dioxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the compound’s structure allows for versatile modifications, making it valuable in various synthetic applications.
属性
IUPAC Name |
2-(iodomethyl)-2-phenyl-1,4-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-8-11(9-13-6-7-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXFUKFYRRTJKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)(CI)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
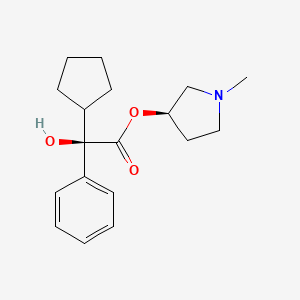
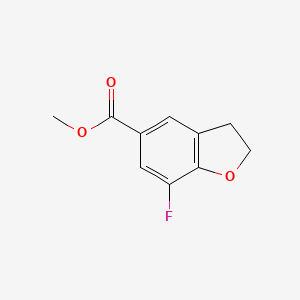
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1-naphthylamino)ethyl]-2(1H)-pyridinone](/img/structure/B2367847.png)
![3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2367849.png)
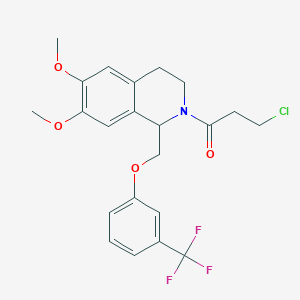
![N-[(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2367851.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2367852.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2367853.png)
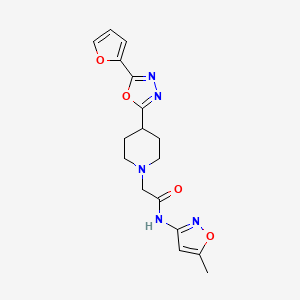
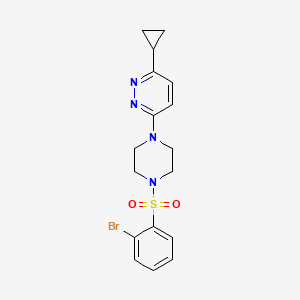
![6-Cyano-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2367858.png)
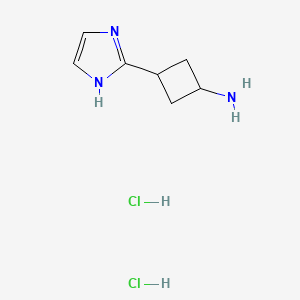
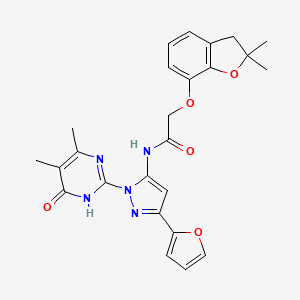
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2367861.png)
